1-Cyclobutene-1,2-dicarbonitrile

Description

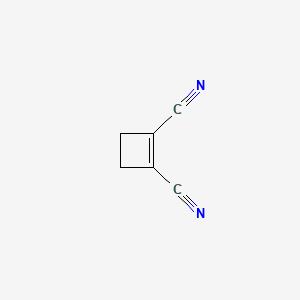

1-Cyclobutene-1,2-dicarbonitrile (C₆H₄N₂) is a strained, electron-deficient cyclic alkene bearing two nitrile groups at adjacent positions. Its unique structure enables high reactivity in cycloaddition and dimerization reactions, distinguishing it from other dicyano-substituted aromatic or heterocyclic systems . The compound exhibits valence tautomerism with 1,3-butadiene-2,3-dicarbonitrile, further enhancing its versatility in synthetic chemistry .

Properties

CAS No. |

3716-97-0 |

|---|---|

Molecular Formula |

C6H4N2 |

Molecular Weight |

104.11 g/mol |

IUPAC Name |

cyclobutene-1,2-dicarbonitrile |

InChI |

InChI=1S/C6H4N2/c7-3-5-1-2-6(5)4-8/h1-2H2 |

InChI Key |

VMFXYPBFHHRGKQ-UHFFFAOYSA-N |

SMILES |

C1CC(=C1C#N)C#N |

Canonical SMILES |

C1CC(=C1C#N)C#N |

Other CAS No. |

3716-97-0 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1-Cyclobutene-1,2-dicarbonitrile serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure facilitates the study of ring strain and reactivity patterns in organic chemistry.

Pharmaceutical Development

The compound has shown promise in the development of new pharmaceuticals:

- Enzyme Inhibitors: Derivatives of this compound have been identified as potential enzyme inhibitors, which could be useful in treating various diseases.

- Antimicrobial Agents: Its derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Agrochemical Applications

In agrochemistry, this compound is explored for its potential as an active ingredient in pesticides and herbicides. Its derivatives may provide effective solutions for pest control while minimizing environmental impact.

Material Science

The compound is also utilized in producing specialty chemicals and materials that exhibit unique properties due to the presence of the cyano groups. These materials can be tailored for specific applications in coatings, adhesives, and polymers.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound derivatives on specific enzymes related to cancer progression. The results indicated that certain derivatives effectively inhibited enzyme activity, suggesting potential applications in cancer therapy .

Case Study 2: Antimicrobial Activity

Research conducted on various derivatives of this compound revealed significant antimicrobial activity against several bacterial strains. This study highlights the compound's potential as a basis for developing new antimicrobial agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of Dicyano-Substituted Compounds

| Compound | Core Structure | Ring Strain | Conjugation | Key Electronic Features |

|---|---|---|---|---|

| 1-Cyclobutene-1,2-dicarbonitrile | 4-membered cyclobutene | High | Limited | Strong electron deficiency, strain-driven reactivity |

| Benzene-1,2-dicarbonitrile | 6-membered benzene | None | Full | Planar, aromatic, moderate electron withdrawal |

| Pyrazine-2,3-dicarbonitrile | 6-membered pyrazine | None | Full + N-heteroatoms | Enhanced electron deficiency due to N-atoms |

| DDQ (3,6-dioxocyclohexadiene-1,2-dicarbonitrile) | 6-membered cyclohexadiene | None | Partial | Strong electron withdrawal via carbonyl groups |

The strained cyclobutene ring in this compound induces significant electron deficiency, making it more reactive than benzene or pyrazine analogues . In contrast, benzene-1,2-dicarbonitrile and pyrazine-2,3-dicarbonitrile benefit from aromatic stabilization and extended π-conjugation, which enhance their thermal stability and suitability for charge-transfer applications .

Key Reactions:

- This compound: Undergoes [2+2] cycloadditions with olefins (e.g., acrylonitrile, α-chloroacrylonitrile) under benzophenone-sensitized photochemical conditions, forming bicyclic adducts (Table II in ). It also dimerizes to form strained bicyclo[2.2.0]hexane derivatives .

- Benzene-1,2-dicarbonitrile: Used in Suzuki–Miyaura and Sonogashira cross-coupling reactions to synthesize X-shaped charge-transfer chromophores for OLEDs and nonlinear optics (NLO) .

- Pyrazine-2,3-dicarbonitrile: Exhibits similar cross-coupling reactivity but faces challenges in homocoupling during Sonogashira reactions, limiting yields in some cases .

- DDQ : Primarily serves as an oxidizing agent in electrochemical and organic syntheses due to its strong electron-withdrawing carbonyl groups .

Thermal and Photochemical Stability

- This compound : High ring strain reduces thermal stability, but photochemical reactivity enables controlled dimerization and cycloadditions .

- Benzene-/Pyrazine-dicarbonitriles : Aromatic stabilization grants superior thermal stability (>200°C), critical for applications in optoelectronics and catalysis .

Preparation Methods

Reaction Description

- The starting material is cyclobutane-1,2-dichloro-1,2-dicarbonitrile (cis or trans isomers).

- Dehalogenation is achieved using metals or metal catalysts that form halides, such as zinc-copper couple, Raney nickel, or Raney cobalt.

- The reaction proceeds via reductive elimination of chlorine atoms, resulting in the formation of the cyclobutene ring with two cyano substituents.

Experimental Examples and Yields

| Example | Reducing Agent | Reaction Conditions | Yield (%) | Physical State & Boiling Point |

|---|---|---|---|---|

| I | Zn-Cu couple | Reflux in anhydrous ether for 198 hours | 29 | Clear viscous liquid, 57 °C at 1 mm Hg |

| II | Raney nickel | Stirred mixture at ~0 °C for 5 minutes | 76 | Liquid, 45 °C at 0.4 mm Hg |

Industrial Application

- Industrial synthesis often uses similar dehalogenation with catalysts such as aluminum chloride facilitating the reaction of cyclobutane derivatives with cyanogen halides under controlled temperature and pressure to maximize yield and purity.

Preparation via [2+2] Cycloaddition Reactions

Another synthetic route involves the [2+2] cycloaddition between alkenes and nitriles under ultraviolet light or catalysis.

- This method forms the cyclobutane ring directly by photochemical or catalytic activation.

- It is less commonly used industrially due to the need for UV light or specialized catalysts but is valuable for laboratory-scale synthesis.

- Reaction conditions typically involve UV irradiation or the presence of catalysts to promote cycloaddition.

Thermolysis and Catalytic Dehydrohalogenation Methods

- Thermolysis of cyclobutene derivatives or gas-phase catalytic dehydrochlorination of 1,2-dicyanocyclobutane can yield 1-cyclobutene-1,2-dicarbonitrile.

- Metals such as Raney cobalt or nickel facilitate dechlorination and ring formation.

- These methods can produce mixtures of products, requiring purification steps.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Dehalogenation with Zn-Cu couple | Cyclobutane-1,2-dichloro-1,2-dicarbonitrile | Zn-Cu couple, anhydrous ether, reflux | ~29 | Simple reagents | Long reaction time, low yield |

| Dehalogenation with Raney nickel | Cyclobutane-1,2-dichloro-1,2-dicarbonitrile | Raney nickel, low temperature stirring | ~76 | High yield, short reaction time | Requires catalyst preparation |

| [2+2] Cycloaddition | Alkenes and nitriles | UV light or catalyst | Moderate | Direct ring formation | Requires UV or special catalysts |

| Thermolysis/Dehydrochlorination | 1,2-Dicyanocyclobutane | Raney cobalt, gas phase | Variable | Can be high yield | Product mixtures, purification needed |

Research Findings and Analytical Notes

- The dehalogenation approach using Raney nickel or cobalt is preferred for its efficiency and scalability.

- Spectroscopic analysis (IR, NMR) confirms the structure of this compound, with characteristic cyano group signals and cyclobutene ring features.

- The reaction mechanism involves reductive elimination of halides and formation of the double bond in the cyclobutene ring.

- Industrial processes optimize temperature, pressure, and catalyst amounts to maximize yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.